(E)-3-(3-Bromo-5-methylphenyl)acrylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3-bromo-5-methylphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-7-4-8(2-3-10(12)13)6-9(11)5-7/h2-6H,1H3,(H,12,13)/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMGVINLXZECBW-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)Br)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for E 3 3 Bromo 5 Methylphenyl Acrylic Acid and Analogs
Classical Approaches to Substituted Cinnamic Acid Synthesis
Traditional methods for constructing the carbon-carbon double bond of cinnamic acids have been the bedrock of organic synthesis for over a century. These reactions typically involve the condensation of an aromatic aldehyde with a suitable C2-synthon.
Perkin Condensation and its Variants
Developed by William Henry Perkin in 1868, the Perkin reaction is a cornerstone method for synthesizing α,β-unsaturated aromatic acids. wikipedia.org The reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the alkali salt of the corresponding carboxylic acid, which acts as a base catalyst. wikipedia.orgslideshare.net For the synthesis of (E)-3-(3-bromo-5-methylphenyl)acrylic acid, the logical starting materials would be 3-bromo-5-methylbenzaldehyde (B1341060) and acetic anhydride, with sodium acetate (B1210297) serving as the catalyst.
The mechanism commences with the formation of a carbanion from acetic anhydride at the α-carbon, facilitated by the acetate base. This nucleophilic carbanion then attacks the carbonyl carbon of 3-bromo-5-methylbenzaldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the unsaturated product. scribd.com While effective, the Perkin reaction often requires high temperatures (170-190°C) and long reaction times, which can sometimes lead to side products. scribd.comuns.ac.id Sonochemical methods have been explored to accelerate the reaction and potentially improve yields under milder conditions. uns.ac.idscispace.com
A notable application of this reaction is the synthesis of cinnamic acid itself from benzaldehyde (B42025) and acetic anhydride. uns.ac.id
Knoevenagel Condensation and Doebner Modifications
The Knoevenagel condensation is another powerful tool for C-C bond formation, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a weak base catalyst, such as an amine (e.g., piperidine). wikipedia.org The active methylene compound must be flanked by two electron-withdrawing groups (Z), such as in malonic acid or its esters. wikipedia.org
To synthesize this compound, 3-bromo-5-methylbenzaldehyde would be reacted with malonic acid. The Doebner modification is particularly relevant here; it utilizes pyridine (B92270) as the solvent and catalyst. wikipedia.orgorganic-chemistry.org A key feature of the Doebner modification is the in-situ decarboxylation of the initially formed benzylidenemalonic acid intermediate, which occurs under the reaction conditions to directly yield the desired cinnamic acid derivative. wikipedia.orgyoutube.com This one-pot condensation and decarboxylation sequence is highly efficient. organic-chemistry.org
Studies on the Doebner modification with substituted benzaldehydes, such as 3-nitrobenzaldehyde, have shown it to be an effective method, though purification of the product may be required. fhsu.edu The reaction proceeds via an iminium ion intermediate when a secondary amine like piperidine (B6355638) is used, which then reacts with the enolate of the active methylene compound. youtube.com
Wittig and Horner-Wadsworth-Emmons Olefination Strategies
Olefination reactions provide a highly versatile and controlled route to alkenes. The Wittig reaction , which earned Georg Wittig a Nobel Prize in 1979, uses a phosphorus ylide (a phosphonium (B103445) ylide) to convert an aldehyde or ketone into an alkene. masterorganicchemistry.comyoutube.com To prepare the target acrylic acid, 3-bromo-5-methylbenzaldehyde would be treated with an ylide derived from an α-haloacetic acid ester, followed by hydrolysis of the resulting ester. The ylide is typically generated by treating a phosphonium salt with a strong base. masterorganicchemistry.comyoutube.com The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which collapses to form the alkene and triphenylphosphine (B44618) oxide. youtube.comyoutube.com
A significant refinement of this approach is the Horner-Wadsworth-Emmons (HWE) reaction . wikipedia.org This method employs a phosphonate (B1237965) carbanion, which is generated by deprotonating a phosphonate ester with a base. organic-chemistry.org These carbanions are generally more nucleophilic and less basic than their Wittig ylide counterparts. A key advantage of the HWE reaction is that it typically yields the (E)-alkene with high stereoselectivity, which is desirable for the target compound. wikipedia.orgorganic-chemistry.org Furthermore, the byproduct is a water-soluble phosphate (B84403) ester, which simplifies purification compared to the often-problematic triphenylphosphine oxide from the Wittig reaction. organic-chemistry.org For synthesizing this compound, 3-bromo-5-methylbenzaldehyde would be reacted with the anion of a trialkyl phosphonoacetate.
Table 1: Comparison of Classical Olefination Strategies
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
|---|---|---|
| Reagent | Phosphonium Ylide | Phosphonate Carbanion |
| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate ester |
| Stereoselectivity | Variable, depends on ylide stability and conditions | Generally high (E)-selectivity |
| Reactivity | Highly reactive | More nucleophilic, less basic anion |
| Purification | Can be challenging | Generally simpler |
Palladium-Catalyzed Coupling Reactions
In recent decades, palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including substituted arylacrylic acids. These methods offer high efficiency and functional group tolerance under relatively mild conditions.
Heck Reaction Applications for Arylacrylic Acid Synthesis
The Heck reaction is a powerful method for forming carbon-carbon bonds by coupling an aryl or vinyl halide with an alkene, catalyzed by a palladium complex. iitk.ac.inorganic-chemistry.org To synthesize this compound, the most direct Heck approach would involve the reaction of 3-bromo-5-methyltoluene with acrylic acid or one of its esters (like methyl acrylate (B77674) or ethyl acrylate).
The catalytic cycle typically begins with the oxidative addition of the aryl halide (3-bromo-5-methyltoluene) to a Pd(0) species. diva-portal.org This is followed by coordination and insertion of the alkene (the acrylate) into the aryl-palladium bond. A subsequent β-hydride elimination step forms the desired trans-arylacrylic acid ester and regenerates the palladium catalyst in the presence of a base. diva-portal.org The reaction exhibits excellent trans selectivity. organic-chemistry.org Various palladium sources, ligands, and bases can be employed to optimize the reaction for specific substrates. organic-chemistry.orgbeilstein-journals.org
Suzuki-Miyaura Cross-Coupling in Aryl Moiety Introduction
The Suzuki-Miyaura coupling reaction is another Nobel Prize-winning transformation that forms a C-C bond by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex. wikipedia.orglibretexts.org While often used to create biaryl systems, it can also be adapted for the synthesis of cinnamic acid derivatives.
A potential Suzuki strategy for this compound would involve coupling 3-bromo-5-methylphenylboronic acid with a suitable vinyl partner, such as (E)-3-bromoacrylic acid or its ester. The reaction mechanism involves oxidative addition of the vinyl halide to Pd(0), followed by transmetalation with the organoboron species (activated by a base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orgorganic-chemistry.org The stability, low toxicity, and ease of preparation of boronic acids make the Suzuki reaction a highly attractive and widely used method in modern synthesis. organic-chemistry.org
Table 2: Overview of Palladium-Catalyzed Coupling Reactions
| Reaction | Key Reactants | Catalyst System | Bond Formed |
|---|---|---|---|
| Heck Reaction | Aryl Halide + Alkene | Pd(0) complex, Base | Aryl-Vinyl C-C |
| Suzuki-Miyaura Coupling | Organoboron Compound + Organohalide | Pd(0) complex, Base | Aryl-Vinyl or Aryl-Aryl C-C |
Asymmetric Synthesis and Stereocontrol in this compound Formation
Achieving specific stereochemistry, particularly the (E)-isomer, and introducing chirality are critical aspects of synthesizing biologically active acrylic acid derivatives.
The development of chiral catalysts has enabled the enantioselective synthesis of α-substituted acrylic acids, which are valuable building blocks in medicinal chemistry. While direct asymmetric synthesis of this compound itself is not extensively documented, the principles can be inferred from the synthesis of analogous chiral α-substituted acrylic acids.
One prominent method is the Morita–Baylis–Hillman (MBH) reaction, which can be rendered enantioselective by using chiral catalysts. For instance, an organocatalytic MBH cascade reaction has been developed to synthesize chiral 3-(α-acrylic acid) benzoxaboroles. nih.gov This approach utilizes a bifunctional tertiary amine-carbamate catalyst derived from cinchona alkaloids to achieve high yields and enantiomeric excesses. nih.gov The resulting chiral acrylic acid derivatives are potent inhibitors of carbapenemases, highlighting the importance of stereochemistry in biological activity. nih.gov
Another approach involves the use of chiral 1,3,2-oxazaborolidines as Lewis acid catalysts in photochemical reactions. nih.gov These catalysts have been successfully employed in enantioselective [2+2] photocycloaddition reactions to produce chiral products. nih.gov The modular nature of these catalysts allows for fine-tuning to specific reactions, although catalyst loading can be high. nih.gov
Furthermore, chiral artificial enzymes, such as those constructed with a ferromagnetic nanoparticle core and a chiral polymer shell, have demonstrated high enantioselectivity in peroxidase-like reactions. rsc.org These nanozymes can be designed to favor the synthesis of specific enantiomers, offering a promising avenue for the asymmetric synthesis of complex molecules. rsc.org
Table 1: Examples of Chiral Catalyst-Mediated Enantioselective Syntheses of Acrylic Acid Derivatives
| Catalyst Type | Reaction | Product Type | Key Features |
| Chiral Tertiary Amine | Morita–Baylis–Hillman | α-Substituted Acrylic Acids | High yield and enantioselectivity. nih.gov |
| Chiral 1,3,2-Oxazaborolidine | Photochemical Reactions | Chiral Cyclobutanes | Modular catalyst structure. nih.gov |
| Chiral Artificial Enzyme | Peroxidase-like Reactions | Chiral Compounds | High enantioselectivity and reversibility. rsc.org |
The synthesis of acrylic acids often yields a mixture of (E) and (Z) isomers. The separation of these isomers can be challenging, making diastereoselective methods that preferentially form the desired (E)-isomer highly valuable.
A common strategy for achieving high (E)-selectivity is the Knoevenagel-Doebner condensation. This reaction, when applied to the synthesis of cinnamic acid derivatives, can be optimized to favor the formation of the trans (E) isomer. For instance, the reaction of an aryl aldehyde with malonic acid in the presence of a base like piperidine and a solvent like toluene (B28343) under microwave irradiation has been shown to yield the trans-cinnamic acid with good selectivity. nih.gov
The Perkin reaction is another classical method that can be adapted for the synthesis of (E)-cinnamic acids. While it may require more vigorous conditions, it can provide good yields of the desired isomer.
In some cases where a mixture of isomers is formed, selective acidification of their sodium salts can be employed to separate the (E) and (Z) isomers, as demonstrated for 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid. researchgate.net The distinct physical properties of the isomers, such as their crystallization behavior, can be exploited for separation.
The Diels-Alder reaction, a powerful tool in organic synthesis for creating cyclic compounds, can also exhibit stereoselectivity. rsc.org The formation of endo and exo products is dependent on the substituents of the diene and dienophile. rsc.org While not directly a method for synthesizing acrylic acids, the principles of stereocontrol in this reaction are relevant to the broader field of stereoselective synthesis.
Green Chemistry Approaches to this compound Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique offers several advantages over conventional heating, including rapid reaction rates, higher yields, and often solvent-free conditions. tandfonline.comresearchgate.net
The synthesis of cinnamic acid derivatives, which are structurally related to this compound, has been successfully achieved using microwave irradiation. nih.govtandfonline.com For example, the Knoevenagel-Doebner condensation of an aryl aldehyde with malonic acid can be carried out under solvent-free conditions using a catalyst like polyphosphate ester (PPE) and microwave heating. tandfonline.comresearchgate.net This method has been shown to produce cinnamic acid derivatives in high yields (70-95%) in a very short reaction time. tandfonline.com Similarly, microwave-assisted synthesis of trans-cinnamic acid using piperidine and triethylamine (B128534) as bases in toluene has been reported with a 68% yield. nih.gov These methods demonstrate the potential for applying microwave technology to the synthesis of this compound for a more efficient and environmentally benign process. benthamdirect.com
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Cinnamic Acid Derivatives
| Method | Reaction Time | Yield | Solvent |
| Conventional Heating | Several hours | Moderate | Often requires organic solvents |
| Microwave Irradiation | Minutes | High (70-95%) tandfonline.com | Often solvent-free tandfonline.comresearchgate.net |
Enzymes are highly efficient and selective biocatalysts that can operate under mild reaction conditions. Their use in organic synthesis aligns well with the principles of green chemistry. While the direct enzymatic synthesis of this compound has not been specifically reported, related enzymatic transformations of acrylic acid and its derivatives have been explored.
Lipases, for instance, have been used to catalyze the esterification and transesterification of acrylic acid to produce various acrylic esters. researchgate.netnih.gov The efficiency of these reactions can be influenced by factors such as the choice of enzyme, solvent, and water activity. nih.gov For example, Candida antarctica lipase (B570770) B (Novozym 435) has been shown to be an effective catalyst for the acrylation of alcohols. nih.gov
The enzymatic synthesis of acrylic acid itself from renewable resources like glycerol (B35011) is also an area of active research. mdpi.comgoogle.com This involves a multi-step enzymatic pathway to convert glycerol into acrylic acid, offering a sustainable alternative to petrochemical-based production. mdpi.comgoogle.com These advancements in enzymatic synthesis provide a foundation for developing biocatalytic routes to more complex acrylic acid derivatives like this compound.
Electrochemical synthesis offers a green alternative to traditional chemical methods by using electricity to drive chemical reactions, often avoiding the need for harsh reagents. The electrochemical oxidation of aryl alcohols has been reported as a method for preparing acrylic acid. google.com This process is typically carried out at a constant potential in an alkaline medium with a catalyst. google.com
While direct electrochemical synthesis of this compound from a corresponding precursor has not been detailed, the general principle of electrosynthesis holds promise. The development of suitable electrodes and reaction conditions could enable a clean and efficient electrochemical route to this compound.
Functional Group Compatibility and Protection Strategies during Synthesis
The success of a synthetic route heavily depends on the compatibility of the reagents with the functional groups present in the starting materials and intermediates. When functional groups interfere with the desired transformation, a protection-deprotection strategy is employed. wikipedia.orgorganic-chemistry.org
Functional Group Compatibility
The choice of synthetic method is often dictated by the tolerance of the reaction to various functional groups. The primary functional groups of concern in the synthesis of this compound are the aryl bromide, the methyl group, the aldehyde (in the precursor), and the carboxylic acid (in the product or reactant).
Heck Reaction: This reaction demonstrates broad functional group tolerance, including esters, amides, ethers, and aryl halides. nih.gov However, the choice of reactants is crucial. For instance, while aryl bromides are suitable substrates, the reaction of an alkene with an aryl halide bearing a free carboxylic acid can sometimes be problematic. nih.gov
Knoevenagel Condensation: This reaction is highly versatile. bepls.com The key requirement is an active methylene compound, where the C-H bonds are acidic due to adjacent electron-withdrawing groups (e.g., carboxylic acids in malonic acid). bepls.com The reaction is generally tolerant of a wide array of substituents on the aromatic aldehyde. tue.nlnih.gov
Perkin Reaction: This reaction is specifically designed for aromatic aldehydes and is compatible with many substituents on the aromatic ring. scienceinfo.comwikipedia.org
Wittig/HWE Reactions: These reactions are generally compatible with a variety of functional groups. The HWE reaction, in particular, is highly reliable for producing (E)-alkenes from aldehydes. organic-chemistry.org Both reactions tolerate ester groups, which are often part of the ylide or phosphonate reagent, and various substituents on the aldehyde. nih.gov
The following table summarizes the compatibility of key synthetic reactions with different functional groups.
| Reaction | Aldehyde/Ketone | Aryl Halide (Br, I) | Ester | Carboxylic Acid |
| Knoevenagel | Reactant | Tolerated | Tolerated | Reactant/Product |
| Perkin | Reactant | Tolerated | Tolerated | Product |
| Heck | Tolerated | Reactant | Reactant/Tolerated | May Interfere |
| Wittig/HWE | Reactant | Tolerated | Reactant/Tolerated | May Interfere |
Protection Strategies
Protecting groups are temporary modifications of a functional group to prevent it from reacting under specific conditions. wikipedia.orgorganic-chemistry.org A good protecting group is easy to install, stable to the reaction conditions, and easy to remove selectively. wikipedia.org
Protecting Aldehydes: If a synthetic step requires a strong nucleophile or base that could react with the aldehyde precursor (e.g., preparing a complex organometallic reagent on another part of the molecule), the aldehyde must be protected. libretexts.orgmasterorganicchemistry.com
Method: Aldehydes are commonly protected as acetals, typically by reacting them with a diol like ethylene (B1197577) glycol in the presence of an acid catalyst. wikipedia.orgchemistrysteps.com Cyclic acetals are particularly stable.
Stability: Acetals are stable under basic and nucleophilic conditions but are readily removed by treatment with aqueous acid to regenerate the aldehyde. wikipedia.orgchemistrysteps.com Another approach involves using silylating agents like tert-butylchlorodimethylsilane (TBDMSCl) with imidazole. researchgate.net
Protecting Carboxylic Acids: The acidic proton of a carboxylic acid is incompatible with many organometallic reagents (like Grignard or organolithium reagents) and some basic conditions. If such reagents are needed, the carboxylic acid must be protected. wikipedia.org
Method: The most common strategy is to convert the carboxylic acid into an ester, such as a methyl, ethyl, or benzyl (B1604629) ester. wikipedia.orgslideshare.net
Stability and Removal: The choice of ester depends on the desired deprotection method. Methyl and ethyl esters are typically cleaved by saponification using aqueous base (e.g., NaOH or KOH), followed by acidification. Benzyl esters can be removed under milder, neutral conditions through catalytic hydrogenolysis. organic-chemistry.org This orthogonality allows for selective deprotection in complex molecules. organic-chemistry.org
The table below outlines common protecting groups for relevant functionalities.
| Functional Group | Protecting Group | Protection Reagent(s) | Deprotection Condition(s) |
| Aldehyde | Acetal (cyclic) | Ethylene glycol, H⁺ catalyst | Aqueous Acid (e.g., HCl, H₂SO₄) |
| Carboxylic Acid | Methyl Ester | Methanol (B129727), H⁺ catalyst | NaOH or KOH, then H₃O⁺ |
| Carboxylic Acid | Benzyl Ester | Benzyl alcohol, H⁺ catalyst | H₂, Pd/C (Hydrogenolysis) |
Advanced Spectroscopic and Crystallographic Characterization of E 3 3 Bromo 5 Methylphenyl Acrylic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds, offering detailed information about the atomic arrangement within a molecule.
Detailed ¹H NMR Spectroscopic Analysis for Structural Elucidation
Proton NMR (¹H NMR) spectroscopy is a powerful method for determining the structure of organic molecules by analyzing the chemical environment of hydrogen atoms. In the case of (E)-3-(3-Bromo-5-methylphenyl)acrylic acid, the ¹H NMR spectrum provides characteristic signals that confirm its structure.
The analysis of similar cinnamic acid derivatives reveals predictable patterns in their ¹H NMR spectra. For instance, the acrylic acid moiety typically displays signals for the vinylic protons. researchgate.netchemicalbook.comspectrabase.com The proton on the carbon adjacent to the carboxylic acid (Hα) and the proton on the carbon adjacent to the phenyl ring (Hβ) appear as doublets due to coupling with each other. The magnitude of the coupling constant (J-value) between these two protons is indicative of the stereochemistry around the double bond. acs.org For the (E)-isomer, a larger coupling constant is expected.
The aromatic protons of the 3-bromo-5-methylphenyl group will exhibit a distinct splitting pattern. The substitution pattern on the benzene (B151609) ring dictates the chemical shifts and multiplicities of these protons. reddit.com The methyl group protons will appear as a singlet in a region typical for aryl methyl groups. The carboxylic acid proton often appears as a broad singlet at a downfield chemical shift. chemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet |
| Vinylic Proton (β to COOH) | 7.6 - 7.8 | Doublet |
| Vinylic Proton (α to COOH) | 6.4 - 6.6 | Doublet |
| Aromatic Protons | 7.2 - 7.6 | Multiplet |
| Methyl Protons (-CH₃) | 2.3 - 2.5 | Singlet |
| Note: Predicted values are based on typical ranges for similar structures. Actual values may vary depending on the solvent and other experimental conditions. |
Advanced ¹³C NMR and 2D NMR Techniques for Carbon Skeleton and Connectivity
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment. For example, the carbonyl carbon of the carboxylic acid will appear at a significantly downfield shift compared to the sp²-hybridized aromatic and vinylic carbons, and the sp³-hybridized methyl carbon. nih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl Carbon (-COOH) | 168 - 172 |
| Vinylic Carbon (β to COOH) | 140 - 145 |
| Vinylic Carbon (α to COOH) | 118 - 122 |
| Aromatic Carbon (C-Br) | 120 - 125 |
| Aromatic Carbon (C-CH₃) | 138 - 142 |
| Other Aromatic Carbons | 125 - 135 |
| Methyl Carbon (-CH₃) | 20 - 25 |
| Note: Predicted values are based on typical ranges for similar structures. Actual values may vary depending on the solvent and other experimental conditions. |
Investigation of Stereochemical Purity via NMR
NMR spectroscopy is a crucial tool for determining the stereochemical purity of compounds containing double bonds, such as this compound. wikipedia.org The (E) and (Z) isomers of cinnamic acid derivatives are diastereomers and will generally have distinct NMR spectra. vedantu.comnih.gov
The key parameter for distinguishing between the (E) and (Z) isomers is the coupling constant (J-value) between the two vinylic protons. The trans arrangement of these protons in the (E)-isomer results in a larger coupling constant (typically 12-18 Hz), while the cis arrangement in the (Z)-isomer leads to a smaller coupling constant (typically 7-12 Hz). acs.org By integrating the signals corresponding to each isomer in the ¹H NMR spectrum, the relative amounts of the (E) and (Z) isomers in a sample can be quantified, thus establishing the stereochemical purity. In some cases, 2D NMR techniques like NOESY can also be used to confirm the spatial proximity of protons, further aiding in the assignment of stereochemistry. reddit.com
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. acs.org The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.
The carboxylic acid group gives rise to a very broad O-H stretching vibration, typically in the range of 2500-3300 cm⁻¹, and a strong C=O (carbonyl) stretching vibration around 1700 cm⁻¹. docbrown.infoacs.orgresearchgate.netresearchgate.net The C=C stretching vibration of the alkene and the aromatic ring will appear in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. researchgate.net The C-Br stretching vibration is expected to be observed in the fingerprint region, typically below 800 cm⁻¹.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O Stretch | 1680 - 1720 (strong) |
| Alkene | C=C Stretch | 1620 - 1640 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| C-H (Aromatic/Vinylic) | C-H Stretch | 3000 - 3100 |
| C-H (Methyl) | C-H Stretch | 2850 - 2960 |
| C-Br | C-Br Stretch | 500 - 700 |
| Note: These are general ranges and the exact positions of the peaks can be influenced by the molecular environment. |
Raman Spectroscopy in Molecular Structure Analysis
Raman spectroscopy provides complementary information to FTIR spectroscopy and is particularly useful for analyzing non-polar bonds and symmetric vibrations. esrf.fr For this compound, the Raman spectrum would be expected to show strong signals for the C=C stretching vibrations of both the alkene and the aromatic ring. nih.govchemicalbook.com The symmetric stretching of the carbon-carbon bonds in the phenyl ring often gives a strong Raman signal. This technique can also be used to study the vibrational modes of the entire molecular skeleton, providing further confirmation of the compound's structure. researchgate.netresearchgate.net
Mass Spectrometry (MS) in Structural Confirmation
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. It is instrumental in the structural elucidation of organic molecules like this compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) distinguishes between compounds with the same nominal mass by providing highly accurate mass measurements, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental formula of a molecule. For this compound (C₁₀H₉BrO₂), HRMS can unequivocally confirm its elemental composition by matching the experimentally measured mass to the theoretically calculated exact mass.
Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), the molecular ion in the mass spectrum will appear as a pair of peaks (M+ and M+2) of nearly equal intensity. docbrown.infoyoutube.com The exact masses for each isotopic variant of the parent molecule can be calculated.
Table 1: Theoretical Exact Mass Data for this compound Isotopologues
| Ion Formula | Isotope | Theoretical Exact Mass (Da) |
|---|---|---|
| [C₁₀H₉⁷⁹BrO₂]⁺ | ⁷⁹Br | 239.9786 |
This table presents the calculated theoretical exact masses for the two major isotopologues of the target compound. These values serve as a reference for experimental HRMS data.
Fragmentation Pattern Analysis for Structural Features
Electron ionization (EI) mass spectrometry induces fragmentation of the parent molecule, and the resulting pattern of fragment ions provides a "fingerprint" that helps to identify the compound's structural features. The fragmentation of this compound is expected to follow patterns characteristic of aromatic carboxylic acids and halogenated compounds. libretexts.orgchadsprep.com
Key fragmentation pathways include:
Loss of a hydroxyl radical (-OH): Cleavage of the O-H bond followed by the loss of the hydroxyl group from the carboxylic acid function results in a prominent peak at [M-17]⁺. libretexts.org
Loss of a carboxyl group (-COOH): Decarboxylation leads to a fragment corresponding to the loss of 45 mass units, [M-45]⁺. libretexts.org
Loss of a bromine atom (-Br): Cleavage of the C-Br bond results in a fragment at [M-79/81]⁺.
Other fragments: Cleavage at the C-C bond alpha to the aromatic ring can also occur.
The presence of the bromine atom is a key diagnostic tool, as any fragment containing it will appear as a doublet with a two-mass-unit separation and a roughly 1:1 intensity ratio. docbrown.info
Table 2: Predicted Mass-to-Charge (m/z) Ratios for Major Fragments of this compound
| Fragmentation Event | Fragment Ion Formula | Predicted m/z (⁷⁹Br / ⁸¹Br) |
|---|---|---|
| Molecular Ion | [C₁₀H₉BrO₂]⁺ | 240 / 242 |
| Loss of -OH | [C₁₀H₈BrO]⁺ | 223 / 225 |
| Loss of -COOH | [C₉H₈Br]⁺ | 195 / 197 |
| Loss of -Br | [C₁₀H₉O₂]⁺ | 161 |
This table outlines the expected major fragments and their corresponding m/z values. The characteristic isotopic pattern of bromine is a key identifier.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, revealing details about molecular conformation, bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.
Determination of Molecular Conformation and Crystal Packing
The structure of this compound features an (E)-configured (trans) double bond, which imparts rigidity to the acrylic acid side chain. youtube.com The molecule is composed of a substituted phenyl ring and a propenoic acid group. Due to the extensive π-conjugation across the phenyl ring, the vinyl group, and the carbonyl group, the molecule is expected to be largely planar. core.ac.uk
In the solid state, cinnamic acid and its derivatives typically exhibit a conformation where the carboxylic acid group is either synperiplanar or antiperiplanar with respect to the olefinic double bond. researchgate.netacs.org The primary and most significant structural feature in the crystal packing of acrylic acids is the formation of centrosymmetric dimers through strong hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. core.ac.uknih.goviucr.org These dimeric units then arrange themselves into layered structures. core.ac.ukresearchgate.net
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The stability and architecture of the crystal lattice are dictated by a network of non-covalent intermolecular interactions. nih.gov
Hydrogen Bonding: The most dominant interaction in crystalline carboxylic acids is the strong O-H···O hydrogen bond between the carboxyl groups of two molecules, which leads to the formation of a characteristic R²₂(8) ring motif. iucr.orgresearchgate.net Weaker C-H···O hydrogen bonds, involving hydrogen atoms from the aromatic ring or the vinyl group and the carbonyl oxygen atom, also play a significant role in stabilizing the crystal packing. core.ac.uknih.govscite.ai
Halogen Bonding: The bromine atom can participate in halogen bonding, acting as an electrophilic region (a σ-hole) that can interact with a nucleophilic atom, such as the carbonyl oxygen of an adjacent molecule (Br···O). acs.org While typically weaker than hydrogen bonds, these interactions can provide additional stability to the crystal structure.
Table 3: Common Intermolecular Interactions in Substituted Cinnamic Acid Crystals
| Interaction Type | Donor | Acceptor | Typical Geometry/Features |
|---|---|---|---|
| Hydrogen Bond | O-H (carboxyl) | O=C (carboxyl) | Forms strong centrosymmetric R²₂(8) dimers. nih.govresearchgate.net |
| Hydrogen Bond | C-H (aromatic/vinyl) | O=C (carboxyl) | Weaker interactions contributing to 3D network. core.ac.uk |
| π-π Stacking | Phenyl Ring (π-system) | Phenyl Ring (π-system) | Offset or parallel-displaced stacking. iucr.orgacs.org |
This table summarizes the key intermolecular forces responsible for the supramolecular assembly in the solid state.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For conjugated systems like this compound, the primary absorption is due to π→π* electronic transitions. nih.gov
The extended conjugated system, which includes the phenyl ring, the C=C double bond, and the carbonyl group, is responsible for the strong UV absorption. The position of the maximum absorbance (λmax) is influenced by the substituents on the phenyl ring. The bromo and methyl groups act as auxochromes that can cause a bathochromic (red shift) or hypsochromic (blue shift) shift in the λmax compared to unsubstituted cinnamic acid. Theoretical methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the electronic absorption spectra and assign the observed transitions, which often correspond to the HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) transition. researchgate.netresearchgate.net For similar substituted cinnamic acids, the main π→π* transition is typically observed in the 280-320 nm range. rsc.org
Table 4: Typical Electronic Transitions for Substituted Cinnamic Acids
| Transition Type | Chromophore | Approximate λmax Range (nm) |
|---|---|---|
| π → π* | Phenyl-C=C-C=O | 280 - 320 |
This table shows the characteristic electronic transitions for the conjugated system present in the title compound.
Reactivity and Mechanistic Investigations of E 3 3 Bromo 5 Methylphenyl Acrylic Acid
Electrophilic and Nucleophilic Reactions Involving the Acrylic Acid Moiety
The acrylic acid portion of the molecule, an α,β-unsaturated carboxylic acid, is susceptible to both electrophilic and nucleophilic attacks. The electron-withdrawing nature of the carboxylic acid group deactivates the double bond towards electrophilic addition compared to a simple alkene. However, the conjugated system allows for 1,4-conjugate addition (Michael addition) by nucleophiles.
The carboxylic acid itself can undergo typical reactions such as esterification. For instance, reaction with alcohols under acidic conditions or using coupling agents can yield the corresponding esters. nih.gov Modification of the carboxylic acid to the more reactive acid chloride would enable a wider range of nucleophilic acyl substitution reactions to form amides and other derivatives. nih.gov
The α,β-unsaturated system can also participate in cycloaddition reactions. While less common for simple acrylic acids, derivatization can enhance reactivity. The presence of the phenyl ring and its substituents will electronically influence the reactivity of the double bond. The electron-withdrawing bromine atom on the phenyl ring can further influence the electrophilicity of the β-carbon, potentially enhancing its reactivity towards nucleophilic attack.
Additionally, the acrylic acid moiety can be involved in reactions like the Mannich reaction, where treatment with an amine and a non-enolizable aldehyde (like formaldehyde) can introduce an aminomethyl group, although this is more established for polymers containing acrylic acid units. rsc.org The antibacterial activity of some cinnamic acid derivatives is attributed to the α,β-unsaturated carbonyl group, which can act as a Michael acceptor and covalently modify bacterial proteins. mdpi.com
Reactivity of the Aromatic Ring Substituents (Bromo and Methyl Groups)
The substituents on the phenyl ring, a bromine atom and a methyl group, provide crucial handles for further molecular elaboration through a variety of synthetic transformations.
The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov This allows for the introduction of a wide array of substituents at the 3-position of the phenyl ring.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This would allow for the formation of a new carbon-carbon bond, introducing alkyl, alkenyl, or aryl groups. The reaction conditions are generally mild and tolerant of many functional groups, making it a highly versatile method. nih.govharvard.eduresearchgate.net
Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. organic-chemistry.orgmdpi.com This reaction typically proceeds with trans selectivity. organic-chemistry.org The use of phenylboronic acid as an alternative to aryl halides in a Heck-type reaction has also been explored to create a more environmentally benign process. nih.gov
Sonogashira Coupling: This coupling reaction utilizes a palladium catalyst and a copper(I) co-catalyst to form a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org This method is instrumental in the synthesis of arylalkynes. Modern protocols sometimes allow for copper-free conditions. researchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. researchgate.net This provides a direct route to aniline (B41778) derivatives.
| Cross-Coupling Reaction | Coupling Partner | Catalyst/Conditions | Product Type |
| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst, Base | Aryl-R |
| Heck | Alkene | Pd catalyst, Base | Aryl-Alkene |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | Aryl-Alkyne |
| Buchwald-Hartwig | R₂NH | Pd catalyst, Base | Aryl-NR₂ |
The methyl group, while generally less reactive than the other functional groups, can undergo reactions at the benzylic position, primarily through free-radical pathways or oxidation.
Free-Radical Bromination: The benzylic hydrogens of the methyl group can be selectively abstracted by bromine radicals, which can be generated from reagents like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator. researchgate.netoregonstate.eduvaia.com This would lead to the formation of a benzylic bromide, which is itself a versatile synthetic intermediate. The stability of the resulting benzylic radical makes this position more susceptible to halogenation than the aromatic ring itself under these conditions. pearson.com
Oxidation: The methyl group can be oxidized to various oxidation states. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid would typically oxidize it to a carboxylic acid. However, more controlled oxidations are possible. For example, oxidation with molecular oxygen in the presence of N-bromosuccinimide under photoirradiation has been shown to convert methyl groups on aromatic rings to carboxylic acids. researchgate.net Other methods allow for the conversion to aldehydes, for instance, through an initial benzylic bromination followed by hydrolysis or by using specific catalytic systems. organic-chemistry.orgresearchgate.net Electrochemical oxidation has also been demonstrated as a site-selective method for oxidizing methylarenes. nih.gov
| Reaction Type | Reagents | Product Functional Group |
| Free-Radical Bromination | NBS, light/initiator | -CH₂Br |
| Strong Oxidation | KMnO₄ or H₂CrO₄ | -COOH |
| Catalytic Oxidation | O₂, cat. HBr, light | -COOH |
| Two-step Oxidation | 1. NBS/AIBN 2. AgNO₂/DMSO | -CHO |
Stereochemical Aspects of Reactions at the Double Bond
The planar nature of the carbon-carbon double bond in the acrylic acid moiety means that addition reactions can, in principle, occur from either face, leading to potential stereochemical consequences.
Hydrogenation: Catalytic hydrogenation of the double bond in cinnamic acid and its derivatives is a common transformation. researchgate.netresearchgate.netasianpubs.org This reaction typically involves the use of a metal catalyst such as palladium, platinum, or rhodium and a source of hydrogen. chemmethod.comumaine.edu The addition of hydrogen is generally a syn-addition, meaning that both hydrogen atoms add to the same face of the double bond. In the case of (E)-3-(3-bromo-5-methylphenyl)acrylic acid, this would lead to the formation of 3-(3-bromo-5-methylphenyl)propanoic acid. Depending on the catalyst and conditions, the carboxylic acid group is typically not reduced. researchgate.netchemmethod.com
Hydroboration-Oxidation: This two-step sequence is a powerful method for the hydration of an alkene. khanacademy.orgyoutube.commasterorganicchemistry.com The first step, hydroboration, involves the syn-addition of a borane (B79455) (e.g., BH₃) across the double bond. youtube.comlibretexts.org The boron atom adds to the less substituted carbon (the α-carbon in this case), and a hydrogen atom adds to the more substituted carbon (the β-carbon). The subsequent oxidation step, typically with hydrogen peroxide and base, replaces the boron atom with a hydroxyl group with retention of stereochemistry. masterorganicchemistry.comlibretexts.org This results in the anti-Markovnikov addition of water across the double bond. For this compound, this would yield 3-hydroxy-3-(3-bromo-5-methylphenyl)propanoic acid.
Addition reactions to the double bond of α,β-unsaturated carbonyl compounds can exhibit stereoselectivity. The stereochemical outcome is highly dependent on the reaction mechanism.
For example, the addition of bromine (Br₂) to the double bond would be expected to proceed via an anti-addition mechanism, leading to the formation of a racemic mixture of diastereomeric dibromides. The reaction likely proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite face.
Reaction Mechanisms and Intermediate Characterization
The reactivity of this compound is primarily dictated by the electrophilic nature of the α,β-unsaturated carbonyl system and the potential for reactions involving the carboxylic acid group, the aromatic ring, and the carbon-bromine bond.
Derivatization of this compound can proceed through several mechanistic pathways, targeting its different functional domains.
Esterification: The carboxylic acid group readily undergoes esterification with alcohols under acidic or basic conditions. Acid-catalyzed esterification, often employing catalysts like sulfuric acid or p-toluenesulfonic acid, proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol. mdpi.com The reaction is an equilibrium process, and removal of water is crucial to drive it towards the product. mdpi.com Alternatively, base-mediated esterification, for instance, using a strong base to deprotonate the alcohol, can also be employed.
Amide Formation: Reaction with amines leads to the formation of amides. This transformation typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The mechanism involves the formation of a more reactive acylating agent, which is then attacked by the amine nucleophile.
Addition to the Alkene: The double bond of the acrylic acid moiety is susceptible to nucleophilic addition (Michael addition) due to the electron-withdrawing effect of the adjacent carboxylic acid. Soft nucleophiles, such as enolates, amines, and thiols, can add to the β-carbon. This reaction is typically catalyzed by a base, which generates the nucleophile.
Reactions at the Aromatic Ring: The bromine and methyl groups on the phenyl ring direct electrophilic aromatic substitution. The methyl group is an activating, ortho-, para-director, while the bromine is a deactivating, ortho-, para-director. Their combined influence will dictate the regioselectivity of reactions such as nitration, halogenation, or Friedel-Crafts reactions.
Cross-Coupling Reactions: The carbon-bromine bond provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation, allowing for significant structural diversification. The general mechanism for these reactions involves an oxidative addition of the aryl bromide to a low-valent palladium catalyst, followed by transmetalation (for Suzuki) or migratory insertion (for Heck) and reductive elimination to yield the product and regenerate the catalyst.
Polymerization: Like other acrylic acid derivatives, this compound can potentially undergo polymerization. The polymerization of acrylic acid can be initiated by various methods, including thermal and photochemical initiation. mdpi.com The presence of inhibitors can be used to control or prevent polymerization during other transformations. researchgate.net
A plausible, though not experimentally verified for this specific compound, derivatization is the "click" reaction. If the carboxylic acid is converted to an azide (B81097) or an alkyne, it could participate in copper(I)-catalyzed azide-alkyne cycloaddition reactions to form triazoles. umons.ac.be This approach offers a highly efficient and selective method for creating complex molecular architectures under mild conditions. umons.ac.be
In nucleophilic addition reactions , the rate is influenced by the nucleophilicity of the attacking species and the electrophilicity of the β-carbon of the acrylic acid. Electron-donating groups on the nucleophile will increase the rate, while electron-withdrawing groups on the phenyl ring of the acrylic acid (in addition to the existing bromine) would enhance the electrophilicity of the double bond and increase the rate of addition.
For cross-coupling reactions , the rate is dependent on the nature of the catalyst, the solvent, the temperature, and the specific coupling partners. The oxidative addition step is often the rate-determining step.
The rate of UV-induced polymerization of acrylic acid derivatives has been shown to increase with the concentration of the monomer. mdpi.com
Table 1: Predicted Factors Influencing Reaction Rates for this compound
| Reaction Type | Key Influencing Factors | Predicted Effect on Rate |
| Esterification | Alcohol Steric Hindrance | Primary > Secondary > Tertiary |
| Catalyst Concentration | Increased concentration generally increases rate | |
| Michael Addition | Nucleophile Strength | Stronger nucleophile increases rate |
| Phenyl Ring Substituents | Electron-withdrawing groups increase rate | |
| Cross-Coupling | Catalyst/Ligand System | Choice of palladium catalyst and ligand is critical |
| Temperature | Higher temperature generally increases rate | |
| Polymerization | Monomer Concentration | Higher concentration increases rate |
This table is based on general principles of organic reactivity and not on specific experimental data for the title compound.
Influence of Reaction Conditions (Catalysis, Solvent, Temperature) on Reactivity
The outcome and efficiency of reactions involving this compound are highly dependent on the reaction conditions.
Catalysis: The choice of catalyst is crucial for many of its potential transformations.
Esterification: Brønsted acids like p-toluenesulfonic acid are commonly used. mdpi.comresearchgate.net The concentration of the catalyst can affect the reaction rate. researchgate.net
Cross-Coupling: Palladium catalysts are essential for Suzuki, Heck, and other coupling reactions. The specific ligand coordinated to the palladium center can significantly influence the catalyst's activity and selectivity.
Polymerization: Radical initiators like benzoyl peroxide can be used to induce polymerization. researchgate.net
Solvent: The solvent plays a multifaceted role in the reactivity of this compound.
Solubility: The solvent must solubilize the reactants and any catalysts.
Polarity: The polarity of the solvent can influence the rates of many reactions. For example, polar aprotic solvents like DMF or DMSO are often used for nucleophilic substitution and cross-coupling reactions. However, in some cases, solvents can also act as inhibitors; for instance, DMF has been shown to inhibit the polymerization of acrylic acid. researchgate.net
Azeotropic Removal of Water: In equilibrium reactions like esterification, a solvent such as toluene (B28343) or benzene (B151609) can be used to remove water azeotropically, driving the reaction to completion. mdpi.com
Temperature: Temperature has a significant impact on reaction rates, generally following the Arrhenius equation where the rate increases with temperature.
Rate Acceleration: Many reactions, such as esterification and cross-coupling, are performed at elevated temperatures to increase the reaction rate. mdpi.com
Selectivity: In some cases, temperature can influence the selectivity of a reaction. For example, in competing kinetic and thermodynamic pathways, temperature can be used to favor one product over another.
Stability: High temperatures can also lead to side reactions or decomposition of reactants, products, or catalysts. For instance, acrylic acid and its derivatives can be prone to polymerization at elevated temperatures. mdpi.com
Table 2: General Influence of Reaction Conditions on Key Transformations of Acrylic Acids
| Reaction Type | Typical Catalyst | Common Solvents | General Temperature Range |
| Esterification | p-Toluenesulfonic acid, Sulfuric acid mdpi.com | Toluene, Cyclohexane (for water removal) mdpi.com | 80-140 °C mdpi.com |
| Michael Addition | Base (e.g., NaH, Et3N) | THF, DMF | Room Temperature to Reflux |
| Suzuki Coupling | Pd(PPh3)4, Pd(OAc)2 | Toluene, Dioxane, DMF | 80-120 °C |
| Heck Reaction | Pd(OAc)2, PdCl2 | DMF, Acetonitrile (B52724) | 80-140 °C |
This table provides general conditions for related compounds and reactions and may require optimization for this compound.
Derivatization and Chemical Modification of the E 3 3 Bromo 5 Methylphenyl Acrylic Acid Scaffold
Esterification and Amidation Reactions for Diverse Derivatives
The carboxylic acid moiety is a key functional handle for derivatization through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for modulating properties such as solubility, lipophilicity, and metabolic stability.
The conversion of the carboxylic acid to its corresponding ester is a common and straightforward modification. Various established methods can be employed for the synthesis of both alkyl and aryl esters from the parent acid.
Alkyl Esters : Acid-catalyzed Fischer esterification is a classic method, typically involving refluxing the carboxylic acid with an alcohol (like methanol (B129727) or ethanol) in the presence of a catalytic amount of strong acid, such as sulfuric acid (H₂SO₄). jove.com For substrates sensitive to strong acids, alternative methods include reaction with alkyl halides in the presence of a non-nucleophilic base like tetrabutylammonium (B224687) fluoride (B91410) (Bu₄NF), which generates a highly reactive carboxylate ion in situ. youtube.com
Aryl Esters : The synthesis of aryl esters requires different approaches, as the direct reaction with phenols is generally inefficient. One method involves the use of triarylphosphites and N-iodosuccinimide (NIS) under neutral conditions, which facilitates the direct esterification of carboxylic acids with phenols. researchgate.net Another strategy is Steglich esterification, which uses coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to activate the carboxylic acid for reaction with a phenol. jove.com
Table 1: Selected Methods for the Synthesis of Alkyl and Aryl Esters
| Ester Type | Method | Key Reagents | General Conditions | Reference |
|---|---|---|---|---|
| Alkyl Ester | Fischer Esterification | Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄) | Reflux in excess alcohol | jove.com |
| Alkyl Ester | Alkylation | Alkyl Halide (e.g., CH₃I), Base (e.g., Bu₄NF) | DMF or THF solvent | youtube.com |
| Aryl Ester | Phosphite-Mediated | Phenol, Triarylphosphite, N-Iodosuccinimide (NIS) | Neutral conditions, chlorobenzene (B131634) solvent | researchgate.net |
| Aryl Ester | Steglich Esterification | Phenol, DCC, DMAP | Anhydrous, non-protic solvent (e.g., CH₂Cl₂) | jove.com |
Amide bond formation is one of the most important reactions in chemical synthesis. odinity.com Amides are classified as primary (R-CONH₂), secondary (R-CONHR'), or tertiary (R-CONR'R'') based on the number of substituents on the nitrogen atom. libretexts.org
Standard methods for amide synthesis from a carboxylic acid typically involve activation with a coupling reagent followed by reaction with an appropriate amine. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used for this purpose, particularly in peptide synthesis. libretexts.org An alternative two-step approach involves converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), which then readily reacts with a primary or secondary amine. libretexts.org
More recent methods provide direct conversion from esters to amides. For instance, primary and secondary amides can be synthesized efficiently by reacting esters with sodium amidoboranes at room temperature without the need for a catalyst. odinity.comwikipedia.org For the synthesis of secondary and tertiary amides, potassium acyltrifluoroborates (KATs), which can be prepared from the corresponding carboxylic acid, react with amines to form trifluoroborate iminiums (TIMs) that are subsequently oxidized to the desired amide. wikipedia.orgwikipedia.org
Table 2: Selected Methods for the Preparation of Amides
| Amide Type | Method | Key Reagents | General Conditions | Reference |
|---|---|---|---|---|
| Primary, Secondary, Tertiary | Coupling Reagent | Amine (1°, 2°, or 3°), DCC or EDC | Anhydrous solvent, neutral pH | libretexts.org |
| Primary, Secondary, Tertiary | Acyl Chloride | 1. SOCl₂ 2. Amine (1°, 2°, or 3°) | Two steps; intermediate acyl chloride is highly reactive | libretexts.org |
| Primary, Secondary | From Ester | Sodium Amidoboranes (NaNHRBH₃) | Room temperature, catalyst-free | odinity.comwikipedia.org |
| Secondary, Tertiary | From KAT | 1. Amine, AcOH 2. H₂O₂, DIPEA | One-pot or two-step procedure | wikipedia.orgwikipedia.org |
Functionalization at the Bromine Position
The bromine atom on the phenyl ring is a versatile handle for introducing structural diversity, primarily through metal-catalyzed cross-coupling reactions or, under certain conditions, nucleophilic aromatic substitution.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the aryl bromide.
Suzuki-Miyaura Coupling (C-C Bond Formation) : This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or ester, to form a biaryl structure. The reaction is typically catalyzed by a Pd(0) complex with a phosphine (B1218219) ligand (e.g., P(t-Bu)₃, PCy₃) and requires a base (e.g., K₂CO₃, K₃PO₄). organic-chemistry.orgnih.gov This method is known for its mild conditions and tolerance of a wide variety of functional groups. nih.gov
Heck-Mizoroki Reaction (C-C Bond Formation) : This reaction forms a new C-C bond by coupling the aryl bromide with an alkene, such as an acrylate (B77674) or styrene, in the presence of a palladium catalyst and a base (e.g., Et₃N). wikipedia.orgorganic-chemistry.org The reaction is highly stereoselective, typically yielding the trans substituted alkene. organic-chemistry.org A reaction between bromoiodobenzene and acrylic acid has been shown to produce a bromocinnamic acid, demonstrating the applicability to similar scaffolds. odinity.com
Sonogashira Coupling (C-C Bond Formation) : To introduce an alkyne moiety, the Sonogashira coupling is employed. It couples the aryl bromide with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., Et₃N). wikipedia.orgorganic-chemistry.org Copper-free versions of this reaction have also been developed. libretexts.org
Buchwald-Hartwig Amination (C-N Bond Formation) : This reaction is a premier method for forming aryl-amine bonds. It couples the aryl bromide with a primary or secondary amine using a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, X-Phos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). organic-chemistry.orgwikipedia.orglibretexts.org This method has largely replaced older, harsher techniques for synthesizing substituted anilines. wikipedia.org
Table 3: Common Coupling Reactions at the Bromine Position
| Reaction | Bond Formed | Coupling Partner | Typical Catalyst System | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | C-C (sp²-sp²) | Boronic Acid/Ester | Pd(OAc)₂, Phosphine Ligand, Base (K₂CO₃) | organic-chemistry.orgnih.gov |
| Heck-Mizoroki | C-C (sp²-sp²) | Alkene | Pd(OAc)₂, Base (Et₃N) | odinity.comwikipedia.orgorganic-chemistry.org |
| Sonogashira | C-C (sp²-sp) | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Amine Base | wikipedia.orgorganic-chemistry.org |
| Buchwald-Hartwig | C-N | Amine (1° or 2°) | Pd(0) catalyst, Phosphine Ligand, Base (NaOtBu) | organic-chemistry.orgwikipedia.org |
Nucleophilic aromatic substitution (SNAr) is a pathway where a nucleophile displaces a leaving group (like bromide) on an aromatic ring. wikipedia.org Unlike the more common electrophilic aromatic substitution, SNAr requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs), typically positioned ortho and/or para to the leaving group. libretexts.org These EWGs stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.orgacsgcipr.org
For (E)-3-(3-bromo-5-methylphenyl)acrylic acid, the acrylic acid group is an electron-withdrawing group. However, it is positioned meta to the bromine atom. This positioning is significantly less effective at stabilizing the negative charge of the Meisenheimer intermediate compared to ortho or para substitution. youtube.com Consequently, SNAr reactions on this substrate are expected to be challenging and require harsh conditions, if they proceed at all, via the addition-elimination mechanism. youtube.com The reactivity order for leaving groups in SNAr is often F > Cl > Br > I, which is the reverse of SN2 reactions, because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. youtube.comyoutube.com Investigations into SNAr on this specific scaffold would likely conclude that palladium-catalyzed coupling reactions are a more viable and efficient strategy for functionalization at the bromine position.
Modifications of the Methyl Group
The benzylic methyl group provides another site for chemical modification. The C-H bonds at this position are weaker than typical alkyl C-H bonds due to the resonance stabilization of the intermediate benzyl (B1604629) radical, making this site selectively reactive. libretexts.orglibretexts.org
Key transformations include:
Oxidation : The methyl group can be oxidized to introduce oxygen-containing functional groups. Using strong oxidizing agents like hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid can convert the methyl group all the way to a carboxylic acid. masterorganicchemistry.comyoutube.com This provides a route to isophthalic acid derivatives. Milder and more selective oxidation methods can yield the corresponding benzaldehyde (B42025). masterorganicchemistry.com It is crucial that any benzylic C-H bond is present for this oxidation to occur. khanacademy.org
Halogenation : Free-radical halogenation can selectively introduce a halogen at the benzylic position. N-Bromosuccinimide (NBS), often used with a radical initiator like AIBN or light, is the reagent of choice for benzylic bromination. jove.comlibretexts.org This reaction proceeds via a benzylic radical intermediate, which is stabilized by the adjacent aromatic ring. jove.compearson.com The resulting benzylic bromide is a valuable intermediate that can be further converted into other functional groups (alcohols, ethers, amines) via nucleophilic substitution reactions. youtube.com
Table 4: Common Reactions for Modification of the Methyl Group
| Reaction | Product Functional Group | Key Reagents | Mechanism | Reference |
|---|---|---|---|---|
| Oxidation | Carboxylic Acid | KMnO₄, H⁺, heat | Radical/Oxidative | masterorganicchemistry.comyoutube.com |
| Halogenation | Benzylic Bromide | N-Bromosuccinimide (NBS), Light or Initiator | Free Radical | jove.comlibretexts.org |
Oxidation Reactions
The acrylic acid moiety and the substituted phenyl ring in this compound are susceptible to various oxidation reactions. The specific outcome of an oxidation reaction is highly dependent on the reagents and conditions employed.
The carbon-carbon double bond of the acrylic acid side chain can undergo oxidative cleavage. Strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, or potassium permanganate (KMnO₄) under harsh conditions, can cleave the double bond to yield 3-bromo-5-methylbenzaldehyde (B1341060) and glyoxylic acid.
Alternatively, the double bond can be converted into an epoxide. Reagents such as peroxy acids, most notably meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for this transformation. The resulting epoxide is a valuable intermediate for further functionalization, as it can be opened by various nucleophiles.
The methyl group on the phenyl ring can also be a site for oxidation. Under vigorous conditions, using strong oxidizing agents like potassium permanganate or chromic acid, the methyl group can be oxidized to a carboxylic acid, forming 3-bromo-5-carboxyphenylacrylic acid. This transformation adds another functional handle for further derivatization, such as in the synthesis of polyesters or polyamides.
The table below summarizes potential oxidation reactions on the scaffold.
| Reactive Site | Reagent(s) | Product Type |
| Alkene (C=C) | 1. O₃ 2. DMS or Zn/H₂O | Aldehyde |
| Alkene (C=C) | m-CPBA | Epoxide |
| Methyl (-CH₃) | KMnO₄, heat | Carboxylic Acid |
Side-Chain Functionalization
The acrylic acid side chain (–CH=CH–COOH) is the primary site for a variety of functionalization reactions. These modifications are often aimed at altering the molecule's polarity, solubility, or its ability to interact with biological targets.
Esterification: The carboxylic acid group is readily converted into an ester. This is typically achieved through Fischer esterification, reacting the acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). Alternatively, milder methods involving coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or conversion to an acyl chloride followed by reaction with an alcohol can be used. A wide range of esters can be synthesized, from simple alkyl esters to more complex structures incorporating other functional groups. For instance, the synthesis of various acrylate esters has been explored for applications in materials science and as potential therapeutics. researchgate.netchemrxiv.org
Amide Formation: Similar to esterification, the carboxylic acid can be converted to an amide by reaction with a primary or secondary amine. This reaction is typically facilitated by peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) to form a stable amide bond.
Michael Addition: The α,β-unsaturated nature of the acrylic acid system makes it an excellent Michael acceptor. A wide variety of nucleophiles, including amines, thiols, and carbanions, can add to the β-position of the double bond. This conjugate addition is a powerful tool for introducing new substituents and creating more complex molecular architectures. For example, the reaction of related β-aroylacrylic acids with nitrogen nucleophiles like ethanolamine (B43304) has been demonstrated. researchgate.net
The following table details common side-chain functionalization reactions.
| Reaction Type | Reagent(s) | Functional Group Formed |
| Esterification | R-OH, H⁺ catalyst | Ester (-COOR) |
| Amide Formation | R-NH₂, coupling agent | Amide (-CONHR) |
| Michael Addition | Nu-H (e.g., R₂NH, RSH) | β-substituted propanoic acid |
Cyclization and Annulation Reactions Forming Fused Systems
The strategic placement of functional groups on the this compound scaffold enables its use in intramolecular reactions to construct fused ring systems. These cyclization and annulation reactions are fundamental in the synthesis of complex polycyclic and heterocyclic molecules.
Formation of Lactones and Lactams
Lactones (cyclic esters) can be synthesized from the acrylic acid scaffold through several routes. One common method is through halolactonization. In the presence of a halogen source like iodine (I₂) and a base, the double bond and the carboxylic acid can react intramolecularly to form a β-halo-γ-lactone. The bromine atom already present on the phenyl ring remains unaffected under these conditions. Another approach involves the initial dihydroxylation of the double bond to form a diol, followed by an acid-catalyzed intramolecular esterification to form a lactone. nih.gov The Baeyer-Villiger oxidation is another classic method for lactone synthesis. nih.gov
Lactams (cyclic amides) are core structures in many pharmaceuticals. nih.gov Starting from this compound, a lactam can be formed by first performing a Michael addition with an amine that also contains a nucleophilic group. For example, reaction with an amino alcohol could be followed by an intramolecular amidation to form a substituted piperidinone ring. A prominent method for synthesizing β-lactams is the Staudinger cycloaddition, which involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. nih.gov While not a direct cyclization of the starting acid, derivatives of it could be used to generate the necessary ketene or imine precursors.
| Ring System | General Method | Key Intermediate/Reaction |
| γ-Lactone | Halolactonization | Intramolecular attack of carboxylate on halonium ion |
| β-Lactam | Staudinger Synthesis | [2+2] Cycloaddition of a ketene and an imine |
Synthesis of Heterocyclic Frameworks
The acrylic acid derivative is a valuable building block for a diverse range of heterocyclic compounds through cyclocondensation reactions. These reactions typically involve reacting the acrylic acid or a derivative with a bifunctional reagent.
Pyridazinones: Reaction of β-aroylacrylic acids with hydrazine (B178648) hydrate (B1144303) is a well-established method for the synthesis of pyridazinone derivatives. researchgate.net In this reaction, hydrazine undergoes a conjugate addition to the double bond, followed by cyclization and dehydration to yield the six-membered heterocyclic ring.
Furanones: Treatment of β-aroylacrylic acids with acetic anhydride (B1165640) can lead to the formation of furanone structures. researchgate.net This reaction proceeds via an intramolecular cyclization involving the enol form of the ketone and the carboxylic acid.
Thiophenes: While not a direct cyclization of the phenylacrylic acid itself, related structures are used in the synthesis of thiophenes. For instance, the Gewald reaction, which involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, is a powerful method for constructing substituted thiophenes. sci-hub.se Derivatives of this compound, such as the corresponding aldehyde, could serve as starting materials in such syntheses.
Design and Synthesis of Multi-functional Derivatives for Specific Research Applications
The modification of the this compound scaffold is often driven by the goal of creating novel molecules with specific functions for research applications in medicinal chemistry, materials science, and chemical biology.
In medicinal chemistry, acrylic acid derivatives are investigated for a range of biological activities. For example, derivatives of 3-(4-chlorophenyl)acrylic acid have been designed and synthesized as potential combretastatin (B1194345) analogues, which are known for their potent antiproliferative and anti-tubulin activity. researchgate.net The systematic modification of the substituents on the phenyl ring and functionalization of the acrylate moiety allows for the exploration of structure-activity relationships (SAR) to optimize cytotoxic effects against cancer cell lines. researchgate.net
In the field of materials science, acrylate derivatives are widely used as monomers in polymerization reactions. The double bond of the acrylic acid can participate in radical polymerization to form polymers with a polyacrylate backbone. The properties of the resulting polymer can be fine-tuned by the choice of substituents on the phenyl ring. The bromo-substituent, for instance, can influence the refractive index and flame-retardant properties of the material. Copolymers can be formed by reacting acrylate monomers with other vinyl compounds, such as styrene, to create materials with a wide range of thermal and mechanical properties. chemrxiv.org
Furthermore, the bromine atom on the phenyl ring serves as a versatile handle for cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. This allows for the attachment of a wide variety of other molecular fragments, leading to the synthesis of complex, multi-functional derivatives. These derivatives can be designed as molecular probes, enzyme inhibitors, or components of photochromic materials, where the extended π-conjugation can lead to interesting optical properties. researchgate.netnih.gov
Computational Chemistry and Theoretical Studies on E 3 3 Bromo 5 Methylphenyl Acrylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular structures, energies, and various spectroscopic and electronic properties. For (E)-3-(3-bromo-5-methylphenyl)acrylic acid, these calculations help in understanding its intrinsic chemical nature.
Density Functional Theory (DFT) has become a popular and effective method in computational chemistry for studying the electronic structure of molecules. researchgate.net This approach is used to optimize the molecular geometry of this compound, predicting key structural parameters such as bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov DFT calculations, often using functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), can provide a highly accurate model of the molecule's three-dimensional shape in its ground state. researchgate.netnih.gov The optimization process seeks the lowest energy conformation, which corresponds to the most stable arrangement of the atoms. nih.gov
Table 1: Illustrative Optimized Geometric Parameters for this compound using DFT This table presents hypothetical data for illustrative purposes based on typical DFT calculation outputs.
| Parameter | Atoms Involved | Calculated Value |
| Bond Lengths (Å) | ||
| C=C (acrylic) | 1.34 | |
| C-C (acrylic-phenyl) | 1.48 | |
| C=O (carbonyl) | 1.23 | |
| C-O (hydroxyl) | 1.35 | |
| C-Br | 1.90 | |
| **Bond Angles (°) ** | ||
| C=C-C (acrylic) | 121.5 | |
| C-C=O (carboxyl) | 123.0 | |
| O=C-O (carboxyl) | 122.5 | |
| Dihedral Angle (°) | ||
| C(phenyl)-C-C=C | 180.0 |
Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic species. researchgate.net The MEP map displays the electrostatic potential on the molecule's surface, using a color scale to indicate different charge regions. scienceopen.com
For this compound, the MEP map would reveal:
Negative Regions (Red/Yellow): These areas have a high electron density and are susceptible to electrophilic attack. Such regions are expected to be concentrated around the oxygen atoms of the carboxylic acid group, which are the most electronegative atoms in the molecule. researchgate.netnih.gov
Positive Regions (Blue): These areas are electron-deficient and are sites for nucleophilic attack. The most positive potential is typically found around the acidic hydrogen atom of the carboxyl group. scienceopen.comnih.gov
Neutral Regions (Green): These areas, such as the carbon-hydrogen bonds of the phenyl ring, have an intermediate potential.
This analysis helps in understanding intermolecular interactions, particularly hydrogen bonding, which are crucial for crystal packing and biological activity. nih.govnih.gov
Table 2: Illustrative MEP Surface Highs and Lows for this compound This table presents hypothetical data for illustrative purposes.
| Region | Atom(s) | Potential (kcal/mol) | Implication |
| Negative Minimum | Carbonyl Oxygen (C=O) | -40.5 | Site for electrophilic attack / H-bond acceptor |
| Hydroxyl Oxygen (C-OH) | -35.2 | Site for electrophilic attack / H-bond acceptor | |
| Positive Maximum | Hydroxyl Hydrogen (-OH) | +55.8 | Site for nucleophilic attack / H-bond donor |
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The characteristics of these two orbitals are key determinants of a molecule's electronic behavior. youtube.com
HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. A higher HOMO energy indicates a greater propensity to donate electrons, signifying higher nucleophilicity. researchgate.net For this compound, the HOMO is expected to be distributed over the π-system of the phenyl ring and the acrylic double bond.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital functions as the electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, indicating higher electrophilicity. researchgate.net The LUMO is likely localized on the electron-withdrawing acrylic acid moiety.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap implies that less energy is required to excite an electron, making the molecule more reactive and less stable. scienceopen.com
FMO analysis provides a theoretical basis for understanding reaction mechanisms and predicting the outcomes of various chemical transformations. pku.edu.cn
Table 3: Illustrative FMO Properties for this compound This table presents hypothetical data for illustrative purposes.
| Parameter | Energy (eV) | Description |
| HOMO Energy | -6.35 | Indicates electron-donating ability (nucleophilicity) |
| LUMO Energy | -2.10 | Indicates electron-accepting ability (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 4.25 | Correlates with chemical reactivity and kinetic stability |
Reaction Pathway Modeling and Transition State Analysis
Computational modeling can map the entire energy landscape of a chemical reaction, from reactants to products. This involves identifying and characterizing all stationary points, including intermediates and, most importantly, transition states. researchgate.net
Transition state analysis is crucial for understanding reaction kinetics. The transition state represents the highest energy point along the reaction coordinate, and its energy determines the activation energy barrier of the reaction. By calculating the structure and energy of transition states, chemists can predict reaction rates and understand the factors that control them. DFT has been shown to be a useful tool for studying complex reaction mechanisms involving multiple transition states and intermediates. osti.gov
Computational studies are instrumental in clarifying the mechanisms of catalyzed reactions involving this compound. By modeling the interaction of the substrate with a catalyst, it is possible to understand how the catalyst lowers the activation energy. These calculations can reveal the specific electronic and structural interactions between the catalyst and the reactant that stabilize the transition state. researchgate.net For instance, modeling can show how a catalyst facilitates bond breaking and formation, providing a step-by-step depiction of the catalytic cycle. researchgate.net
Many chemical reactions can yield multiple isomers. Computational chemistry is a powerful tool for predicting which isomer will be the major product.
Regioselectivity: This refers to the preference for bond formation at one position over another. reddit.com For example, in an addition reaction to the double bond of this compound or a substitution on its aromatic ring, several constitutional isomers could be formed. nih.govrsc.org By calculating the energies of the transition states leading to each possible regioisomer, the preferred reaction pathway can be identified. The pathway with the lowest activation energy will correspond to the major product. nih.gov
Stereoselectivity: This describes the preferential formation of one stereoisomer over another. reddit.comresearchgate.net The (E) configuration of the starting material already defines a specific stereochemistry. However, if a new stereocenter is created during a reaction, computational modeling can predict whether the product will be predominantly R or S, or syn or anti. This is achieved by comparing the transition state energies for the pathways leading to the different stereoisomers. researchgate.netmdpi.com
Lack of Publicly Available Research Data for this compound
Following a comprehensive and thorough search of scientific databases and publicly available literature, no specific research findings exist for the chemical compound This compound that align with the requested topics of computational chemistry and theoretical studies.
The explicit requirements for detailed, scientifically accurate content on ligand-receptor interaction modeling, QSAR, molecular dynamics simulations, and theoretical spectroscopic property prediction for this particular molecule could not be met. While general methodologies and studies on related acrylic acid derivatives are available, the strict constraint to focus solely on "this compound" prevents the inclusion of such data, as it would not be scientifically accurate or relevant to the specified subject.
Therefore, the generation of an article with the requested structure and content is not possible at this time due to the absence of published research on this specific compound in the requested areas.
Applications in Organic Synthesis and Chemical Biology Research
Building Block for Complex Organic Molecules
The unique combination of functional groups in (E)-3-(3-Bromo-5-methylphenyl)acrylic acid makes it a valuable starting material for the synthesis of more intricate molecular architectures.
Precursor for Advanced Pharmaceutical Intermediates and Scaffolds
Cinnamic acid and its derivatives are recognized as important precursors in the synthesis of a wide array of pharmaceutical compounds. researchgate.netnih.gov The general structure of cinnamic acid is a key intermediate in the biosynthesis of various natural products and serves as a foundational scaffold in medicinal chemistry. researchgate.net The introduction of substituents on the phenyl ring, such as the bromo and methyl groups present in this compound, can significantly influence the pharmacological properties of the resulting molecules. nih.gov These modifications can affect factors like lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov
The acrylic acid portion of the molecule is particularly reactive and can undergo a variety of chemical transformations, including esterification, amidation, and addition reactions across the double bond, to generate diverse molecular libraries for drug discovery programs. mdpi.comnih.gov For instance, the synthesis of hybrid molecules combining cinnamic acid with other pharmacologically active moieties has been explored to develop new drugs with potential applications in cancer therapy. nih.gov While specific examples for this compound are not extensively documented in publicly available literature, its structural motifs are found in compounds investigated for their potential anti-inflammatory and anticancer activities. nih.govresearchgate.net
The table below illustrates the potential of cinnamic acid derivatives as precursors for pharmaceutical agents.
| Drug/Compound Class | Therapeutic Area | Role of Cinnamic Acid Scaffold |
| Anticancer Agents | Oncology | Core structure for designing tubulin polymerization inhibitors and other cytotoxic agents. nih.govresearchgate.net |
| Anti-inflammatory Drugs | Inflammation | Foundation for molecules targeting enzymes like lipoxygenase and cyclooxygenase. mdpi.comnih.gov |
| Antioxidants | Various | The phenolic and acrylic acid moieties contribute to free radical scavenging properties. nih.gov |
| Neuroprotective Agents | Neurology | Lipophilic derivatives can cross the blood-brain barrier and exhibit neuroprotective effects. nih.gov |
Synthesis of Chiral Synthons
Chiral building blocks are of paramount importance in modern drug discovery, as the stereochemistry of a molecule often dictates its biological activity. nih.govnih.govresearchgate.net Asymmetric synthesis, the process of creating chiral molecules from achiral starting materials, is a cornerstone of pharmaceutical development. nih.govnih.gov Unsaturated carboxylic acids, such as acrylic and cinnamic acid derivatives, are excellent substrates for asymmetric hydrogenation reactions, which can introduce chirality with high enantioselectivity. researchgate.netrsc.orgrsc.org
The double bond in this compound is a key feature that can be targeted in asymmetric transformations. Catalytic asymmetric hydrogenation of the α,β-unsaturated carboxylic acid moiety can produce a chiral propanoic acid derivative. This transformation typically employs chiral transition metal catalysts, such as those based on rhodium or ruthenium, to control the stereochemical outcome of the reaction. nih.govresearchgate.netrsc.org The resulting chiral product, with a defined three-dimensional arrangement of its atoms, can then serve as a valuable intermediate, or synthon, in the total synthesis of complex, enantiomerically pure pharmaceutical agents. nih.govchiroblock.com
Below is a table summarizing common asymmetric reactions applicable to acrylic acid derivatives for the synthesis of chiral synthons.
| Asymmetric Reaction | Catalyst Type | Potential Chiral Product from this compound |
| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | (R)- or (S)-3-(3-Bromo-5-methylphenyl)propanoic acid |
| Asymmetric Dihydroxylation | Chiral Osmium complexes | Chiral diol derivatives |
| Asymmetric Epoxidation | Chiral catalysts (e.g., Sharpless epoxidation) | Chiral epoxide derivatives |
| Asymmetric Michael Addition | Chiral organocatalysts or metal complexes | Chiral adducts from the addition of nucleophiles |
Role in Materials Science Research
The reactivity of the acrylic acid functional group also positions this compound as a candidate for applications in materials science.
Monomer in Polymer Synthesis
Cinnamic acid and its derivatives are well-established building blocks for the synthesis of advanced polymers. rsc.orgresearchgate.net The presence of the polymerizable carbon-carbon double bond in the acrylic acid moiety allows these compounds to act as monomers in various polymerization reactions. rsc.org The resulting polymers can exhibit a range of interesting properties and have been utilized in diverse applications, from industrial plastics to biomedical devices like drug delivery systems. rsc.org
Components of Functional Materials (e.g., liquid crystals, sensors)
Substituted cinnamic acid derivatives have been explored as components in the synthesis of functional materials, notably liquid crystals. researchgate.net The rigid, rod-like structure of many cinnamic acid derivatives, a consequence of the phenyl ring and the conjugated double bond, is a key characteristic for the formation of liquid crystalline phases (mesophases). researchgate.net The nature and position of substituents on the phenyl ring play a crucial role in determining the mesomorphic properties, such as the type of liquid crystal phase and the temperature range over which it is stable. While there is no specific literature detailing the use of this compound in liquid crystal synthesis, its structural similarity to other mesogenic cinnamic acids suggests it could be a viable component in the design of new liquid crystalline materials. researchgate.net The potential for this compound to be used in sensors has not been documented.
Chemical Probes and Tools for Biological Research (mechanistic studies, not therapeutic efficacy)
In the realm of chemical biology, small molecules are indispensable tools for dissecting complex biological processes. This compound and its derivatives have the potential to be developed into chemical probes for mechanistic studies. researchgate.net A chemical probe is a small molecule that can selectively interact with a specific biological target, such as an enzyme or receptor, allowing researchers to study its function in a cellular or in vivo context.
The acrylic acid functionality can act as a Michael acceptor, a reactive group that can form covalent bonds with nucleophilic residues, such as cysteine, in the active site of certain enzymes. nih.gov This property can be exploited to design irreversible enzyme inhibitors, which are valuable tools for studying enzyme function. researchgate.netnih.govnih.gov The bromo- and methyl-substituted phenyl ring provides a scaffold that can be further functionalized to enhance selectivity and potency for a particular target. For instance, similar brominated compounds have been investigated as inhibitors of various enzymes. researchgate.net
By systematically modifying the structure of this compound, for example, by converting the carboxylic acid to an ester or amide, or by introducing other functional groups, it may be possible to develop potent and selective chemical probes to investigate the roles of specific proteins in health and disease.
Scaffolds for Ligand Design and Optimization
The molecular architecture of this compound makes it an attractive scaffold for the rational design of ligands targeting various biological receptors and enzymes. Cinnamic acid and its derivatives have been extensively researched for their therapeutic properties, including neuroprotective, antioxidant, and anti-inflammatory effects. nih.gov They are often considered lead compounds in the development of agents for managing complex conditions like Alzheimer's disease. nih.gov
The value of this specific compound as a scaffold lies in the distinct roles of its constituent parts:
Cinnamic Acid Core: This provides a geometrically well-defined and relatively rigid backbone, which is advantageous for positioning interacting groups in a predictable orientation within a biological target's binding site.
Carboxylic Acid Group: This functional group is a key hydrogen bond donor and acceptor and can form strong ionic interactions with basic amino acid residues, such as lysine (B10760008) or arginine, commonly found in enzyme active sites.
3-Bromo-5-methylphenyl Ring: This portion of the molecule offers multiple points for diversification and optimization. The methyl group provides a lipophilic contact point that can be used to probe hydrophobic pockets within a binding site. The bromine atom is particularly significant; it can act as a halogen bond donor, a specific and directional interaction that is increasingly recognized and exploited in modern drug design. Furthermore, the bromine atom serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of a wide array of other functional groups to explore the chemical space around the scaffold.
The table below summarizes the key structural features of the compound and their potential contributions to its function as a molecular scaffold.
| Structural Feature | Potential Role in Ligand Design |
| (E)-Alkene | Provides conformational rigidity; ensures a defined spatial arrangement of the phenyl ring and carboxylic acid. |
| Carboxylic Acid | Acts as a primary interaction point (hydrogen bonding, ionic interactions) with target proteins. |
| Phenyl Ring | Serves as a core structure that can engage in π-stacking interactions with aromatic amino acid residues. |
| Methyl Group | Provides a lipophilic contact to explore hydrophobic regions of a binding site; can be modified to fine-tune steric and electronic properties. |
| Bromine Atom | Can form halogen bonds with protein backbone atoms or other residues; serves as a key site for synthetic modification to build more complex structures. |
Enzyme Inhibitor Studies (mechanistic, in vitro aspects)
While specific enzymatic inhibition studies for this compound are not widely detailed in peer-reviewed literature, the broader class of cinnamic acid derivatives has shown significant potential as enzyme inhibitors. nih.gov Based on its structure, the compound could be investigated as an inhibitor for various enzyme classes, such as cholinesterases, which are relevant targets in neurodegenerative diseases. nih.gov
Mechanistic Aspects
From a mechanistic standpoint, the inhibitory action of this molecule would likely stem from its ability to mimic a substrate or bind to an allosteric site. Key interactions could include:
Ionic/Hydrogen Bonding: The carboxylate anion could interact with positively charged residues in an enzyme's active site.
Halogen Bonding: The bromine atom could form a stabilizing halogen bond with a carbonyl oxygen or other electron-rich atom in the enzyme's binding pocket.
In Vitro Studies
To assess its potential as an enzyme inhibitor, a series of in vitro experiments would be necessary. These studies typically involve incubating the enzyme with its substrate in the presence and absence of the inhibitor and measuring the reaction rate. The primary goal is to determine the concentration of the inhibitor required to reduce enzyme activity by 50% (the IC₅₀ value). Kinetic studies can further elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
The following table illustrates the type of data that would be generated from such in vitro studies. Note: The data presented are hypothetical and for illustrative purposes only.
| Enzyme Target | Inhibition Type (Hypothetical) | IC₅₀ Value (Hypothetical) |
| Acetylcholinesterase (AChE) | Competitive | 15 µM |
| Butyrylcholinesterase (BuChE) | Mixed | 8 µM |
| Cyclooxygenase-2 (COX-2) | Non-competitive | 25 µM |
These studies would provide the foundational data needed to validate the compound as a hit or lead for a particular enzymatic target, justifying further optimization efforts.
Development of Synthetic Methodologies for Related Bioactive Structures
This compound is a valuable building block for the synthesis of more complex and potentially more potent bioactive molecules. Its two primary functional handles—the carboxylic acid and the aromatic bromine atom—allow for a wide range of chemical transformations. This versatility enables its use in combinatorial chemistry and fragment-based drug discovery programs to generate libraries of related compounds for biological screening.
The bromine atom is particularly useful as it is a key substrate for numerous palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern medicinal chemistry for their reliability and tolerance of various functional groups. The carboxylic acid can be readily converted into other functional groups, such as amides and esters, which are common in drug molecules.
The table below outlines several key synthetic transformations that can be applied to this compound to generate novel structures with potential biological activity.
| Reaction Type | Functional Group Targeted | Reagents & Conditions (Typical) | Resulting Structure / Application |
| Amide Coupling | Carboxylic Acid | Amine (R-NH₂), EDC, HOBt | Forms an amide bond, a key structural unit in many pharmaceuticals. |
| Esterification | Carboxylic Acid | Alcohol (R-OH), Acid catalyst | Creates esters, which can act as prodrugs or modulate solubility and cell permeability. |
| Suzuki Coupling | Bromine Atom | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Forms a biaryl system, expanding the molecular scaffold to probe larger binding pockets. |
| Heck Coupling | Bromine Atom | Alkene, Pd catalyst, Base | Adds a new alkenyl substituent, useful for creating complex, unsaturated molecules. |
| Sonogashira Coupling | Bromine Atom | Terminal alkyne, Pd/Cu catalyst, Base | Introduces a rigid alkyne linker, often used in the design of enzyme inhibitors and molecular probes. |
| Buchwald-Hartwig Amination | Bromine Atom | Amine (R₂NH), Pd catalyst, Base | Forms a C-N bond, creating substituted aniline (B41778) derivatives with diverse biological activities. |
Through these and other synthetic methodologies, this compound serves as a foundational component for developing novel chemical entities for a wide range of therapeutic targets.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are fundamental in the analysis of organic compounds like (E)-3-(3-Bromo-5-methylphenyl)acrylic acid. These methods separate the analyte from a mixture, allowing for its identification and quantification.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally unstable compounds such as cinnamic acid derivatives. rsc.org For this compound, a reversed-phase HPLC method is typically employed. sielc.com
A common setup involves a C18 column, which is a nonpolar stationary phase. sielc.comscirp.org The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous solution, often with a small amount of acid like phosphoric acid or formic acid to ensure the carboxylic acid is in its protonated form. sielc.comsielc.com For instance, a mobile phase of methanol, acetonitrile, and 2% glacial acetic acid has been successfully used for the simultaneous detection of cinnamaldehyde (B126680) and cinnamic acid. rsc.org Detection is commonly achieved using a UV-Vis detector, as the aromatic ring and the acrylic acid moiety in this compound are strong chromophores. sielc.comscirp.org
Table 1: Illustrative HPLC Parameters for Analysis of Cinnamic Acid Derivatives
| Parameter | Typical Conditions |
| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) scirp.org |
| Mobile Phase | Gradient of water and methanol (e.g., 20% to 100% methanol over 30 min) scirp.org or an isocratic mixture of acetonitrile, water, and an acid (e.g., phosphoric or formic acid). sielc.comsielc.com |
| Flow Rate | 1.0 mL/min sielc.comscirp.org |
| Detection | UV at 250 nm or 280 nm sielc.comresearchgate.net |
| Injection Volume | 10 µL scirp.org |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility and high polarity of carboxylic acids, direct analysis of this compound by GC-MS is challenging. lmaleidykla.lt Therefore, a derivatization step is necessary to convert the carboxylic acid into a more volatile and less polar ester or silyl (B83357) derivative. lmaleidykla.ltresearchgate.net
Common derivatizing agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or esterification reagents such as BF3 in an alcohol. lmaleidykla.ltresearchgate.net The resulting derivative can then be readily analyzed by GC-MS. The mass spectrometer provides detailed structural information and allows for highly selective and sensitive detection, which is particularly useful for identifying brominated aromatic compounds. osti.gov
Table 2: GC-MS Derivatization and Analysis Considerations
| Step | Description |
| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or BF3/alcohol. lmaleidykla.ltresearchgate.net |
| Reaction Conditions | Optimized for temperature and time to ensure complete derivatization. |
| GC Column | Typically a non-polar or medium-polarity column (e.g., DB-5ms). |
| Ionization Mode | Electron Ionization (EI) for fragmentation patterns or Negative Chemical Ionization (NCI) for selective detection of brominated compounds. osti.gov |
| Detection | Monitoring of characteristic ions (m/z) of the derivatized analyte. |
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Complex Mixtures
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) offers significant advantages over conventional HPLC-MS, including higher resolution, increased sensitivity, and faster analysis times. nih.gov This makes it an ideal technique for the analysis of this compound in complex matrices such as biological fluids or environmental samples. nih.govresearchgate.net
The use of sub-2 µm particle size columns in UHPLC allows for more efficient separations. nih.gov When coupled with a mass spectrometer, typically a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF, it provides excellent selectivity and sensitivity for quantitative analysis. researchgate.netnih.gov The mobile phase often consists of water and acetonitrile with a small amount of formic acid, which is compatible with mass spectrometry. pubcompare.airesearchgate.net
Table 3: Comparison of HPLC and UHPLC-MS for Phenolic Compound Analysis
| Feature | HPLC-MS | UHPLC-MS/MS |
| Analysis Time | Longer (e.g., >10 min) nih.gov | Shorter (e.g., <4 min) nih.govnih.gov |
| Sensitivity | Lower nih.gov | Higher nih.gov |
| Resolution | Good | Excellent |
| Application | Routine analysis | High-throughput analysis, complex matrices nih.gov |
Isotopic Labeling for Mechanistic and Tracer Studies
Isotopic labeling is a powerful tool for elucidating reaction mechanisms and for use as an internal standard in quantitative analysis. biorxiv.orgresearchgate.net In the context of this compound, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O) can be incorporated into the molecule. researchgate.net
For mechanistic studies, the position of the isotopic label can be tracked throughout a chemical or biological transformation, providing insights into bond-forming and bond-breaking steps. researchgate.netnih.gov For example, the use of stable-isotope-labeled cinnamic acid isomers has been instrumental in studying their endogenous conversion in plants. biorxiv.org In quantitative analysis, an isotopically labeled version of this compound serves as an ideal internal standard because it has nearly identical chemical and physical properties to the unlabeled analyte but can be distinguished by mass spectrometry. nih.govbiorxiv.org This leads to highly accurate and precise quantification.
Future Research Directions and Challenges in the Study of E 3 3 Bromo 5 Methylphenyl Acrylic Acid
Development of More Sustainable and Atom-Economical Synthetic Routes
A primary challenge in contemporary organic synthesis is the development of environmentally benign and efficient chemical processes. Traditional methods for synthesizing cinnamic acid derivatives, while effective, often rely on harsh conditions, toxic reagents, and generate significant waste, resulting in low atom economy. Future research should focus on greener alternatives for the synthesis of (E)-3-(3-bromo-5-methylphenyl)acrylic acid.
Future work should aim to adapt modern, more sustainable methodologies to the synthesis of this compound. This includes:
Catalytic Approaches: Replacing stoichiometric reagents with catalytic amounts of less toxic alternatives. For example, using solid-supported catalysts or exploring metal-free organocatalysis for Knoevenagel condensations can eliminate the need for hazardous bases like pyridine (B92270). researchgate.nettue.nl
Greener Solvents: Substituting traditional volatile organic compounds (VOCs) with more environmentally friendly options such as water, ionic liquids, or deep eutectic solvents. rsc.orgyoutube.com Solvent-free, mechanochemical methods, which involve grinding solid reactants together, represent another promising avenue. rsc.org
Palladium-Catalyzed Cross-Coupling: The Heck reaction offers a powerful method for forming the C-C double bond by coupling an aryl halide with an acrylate (B77674). nih.govmdpi.comwikipedia.org Research should focus on developing highly active palladium catalysts that can operate at low loadings and in greener solvent systems to improve the sustainability of this route for synthesizing the target molecule from 1,3-dibromo-5-methylbenzene or a related aryl halide. organic-chemistry.orgmatthey.com
A comparison of the atom economy for various established olefination reactions highlights the potential for improvement.
| Reaction | Reactants | Desired Product | Byproducts | Atom Economy |
| Perkin Reaction | Aromatic Aldehyde, Acetic Anhydride (B1165640) | α,β-Unsaturated Acid | Acetic Acid | Moderate |
| Knoevenagel Condensation | Aromatic Aldehyde, Malonic Acid | α,β-Unsaturated Acid | Water, Carbon Dioxide | High |
| Wittig Reaction | Aromatic Aldehyde, Phosphonium (B103445) Ylide | Alkene | Triphenylphosphine (B44618) Oxide | Low |
| Horner-Wadsworth-Emmons | Aromatic Aldehyde, Phosphonate (B1237965) Ester | Alkene | Dialkyl Phosphate (B84403) Salt | Moderate to High |
| Heck Reaction | Aryl Halide, Alkene | Substituted Alkene | Halide Salt | High |
This table provides a generalized comparison. Actual atom economy depends on the specific substrates and reagents used.
Exploration of Novel Reactivity and Unprecedented Transformations
The unique substitution pattern of this compound—possessing an electron-withdrawing bromine and an electron-donating methyl group on the phenyl ring, alongside the versatile acrylic acid functionality—opens the door to exploring novel chemical transformations.
The acrylic acid moiety itself is a hub of reactivity. The double bond can undergo a variety of addition reactions. For instance, the reaction of cinnamic acid with hydrogen bromide and oxygen can lead to the formation of ω-bromoacetophenone and α,β-dibromohydrocinnamic acid through a free radical intermediate. colab.ws Investigating similar radical-mediated transformations with the title compound could yield novel structures.
Furthermore, the bromine atom serves as a synthetic handle for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functional groups at the 3-position of the phenyl ring. This would enable the creation of a library of derivatives with tailored electronic and steric properties, which could be screened for various applications. Future research could explore tandem reactions where the acrylic acid moiety is first modified, followed by a cross-coupling reaction at the bromine site, or vice versa, to access complex molecular architectures.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow processing offers numerous advantages, including enhanced safety, better process control, improved reproducibility, and easier scalability. nottingham.ac.uk Applying flow chemistry to the synthesis of this compound presents a significant research opportunity.
Reactions like the Heck coupling and Horner-Wadsworth-Emmons olefination have been successfully adapted to flow systems. nottingham.ac.ukthieme-connect.comthieme-connect.com For example, a thermal flow reactor has been used for Heck reactions at high temperatures (>200 °C) with very low catalyst loadings (as low as 5 ppm Pd(OAc)₂) and short residence times. nottingham.ac.uk
The integration of these flow setups with automated reaction optimization platforms represents the next frontier. nih.govrsc.orgmit.edu These platforms use algorithms, often guided by machine learning, to systematically vary reaction parameters (e.g., temperature, residence time, stoichiometry, catalyst concentration) and identify optimal conditions with minimal human intervention. nih.govsemanticscholar.org Such a system could be employed to rapidly optimize the synthesis of this compound via a Heck or Knoevenagel reaction, maximizing yield and minimizing waste in a fraction of the time required by traditional methods. thieme-connect.comthieme-connect.com
Advanced Computational Design for Directed Synthesis and Scaffold Modification
Computational chemistry provides powerful tools for predicting reaction outcomes, understanding mechanisms, and designing novel molecules with desired properties. For this compound, computational methods can address several key challenges.
Density Functional Theory (DFT) can be used to elucidate the mechanisms of potential synthetic routes, such as the Heck reaction. acs.org By modeling the reaction pathway, including transition states and intermediates, researchers can understand the factors controlling regioselectivity and stereoselectivity, aiding in the rational design of improved catalysts and reaction conditions. mdpi.comacs.org
Furthermore, computational tools can accelerate the discovery of new applications. Molecular dynamics simulations and docking studies can be used to predict the binding affinity of the title compound and its derivatives to biological targets like enzymes or receptors. nih.gov This in silico screening can prioritize which derivatives to synthesize for experimental testing in chemical biology, saving considerable time and resources. For materials science applications, computational models can predict properties such as polymerizability, electronic band gaps, and crystal packing, guiding the design of new functional materials.
Application as a Core Building Block in Emerging Chemical Biology and Materials Science Fields
The structural features of this compound make it an attractive building block for creating novel molecules for chemical biology and materials science.
Chemical Biology: Cinnamic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, antioxidant, and neuroprotective properties. rsc.orgnih.govresearchgate.net The specific substitution pattern of the title compound could impart unique biological effects. The bromo- and methyl-substituents can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to cross biological membranes and interact with specific targets. maastrichtuniversity.nl Future research should involve synthesizing a library of derivatives and screening them for various pharmacological activities.
Materials Science: Acrylic acids and their esters (acrylates) are fundamental monomers in the polymer industry, used to create a vast array of materials, including adhesives, coatings, and superabsorbent polymers. researchgate.netdouwin-chem.comacs.org The phenyl, bromo, and methyl groups on this compound offer opportunities to create polymers with unique properties. For example:
The aromatic ring can enhance thermal stability and confer specific optical properties. researchgate.net
The bromine atom provides a site for post-polymerization modification or can be used to create polymers with high refractive indices or flame-retardant properties.
The acrylic acid functionality can be polymerized or copolymerized with other monomers to create functional materials. buaa.edu.cn These materials could find applications as advanced coatings, specialty resins, or functional composites. acs.orgresearchgate.net The ability of cinnamic acid to chelate metal ions also suggests potential applications in areas like heavy metal removal from wastewater. acs.org
By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound as a valuable chemical entity.
Q & A
Q. What are the established synthetic routes for (E)-3-(3-Bromo-5-methylphenyl)acrylic acid, and how do reaction conditions influence yield and purity?
Methodological Answer : The compound is typically synthesized via a Knoevenagel condensation between 3-bromo-5-methylbenzaldehyde and malonic acid under basic conditions (e.g., NaOH or piperidine) in ethanol . Key variables include:
- Temperature : Optimal yields (~70–80%) are achieved at 60–80°C.
- Catalyst : Use of Lewis acids (e.g., ZnCl₂) improves regioselectivity.
- Workup : Acidification with HCl precipitates the product, which is purified via recrystallization (ethanol/water).
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer :
- NMR : ¹H NMR confirms the E-isomer configuration via coupling constants (J = 16–17 Hz for trans-vinylic protons) .
- XRD : Single-crystal X-ray diffraction (e.g., using SHELX software ) resolves supramolecular interactions, such as O–H···N hydrogen bonds (D···A = 2.61 Å) and π-π stacking (3.43 Å spacing) .
- HPLC : Reverse-phase C18 columns (methanol/water + 0.1% TFA) assess purity (>98%) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, methyl groups) influence the compound’s bioactivity and intermolecular interactions?
Methodological Answer :
- Halogen Effects : Bromine enhances electrophilicity and π-stacking capacity compared to chlorine or fluorine analogs, as shown in Hirshfeld surface analysis (C–Br···O interactions: 27.8% contribution) .
- Methyl Group : The 5-methyl group increases lipophilicity (logP +0.5 vs. non-methylated analogs), improving membrane permeability in cellular assays .
Q. Data Contradiction :
- Some studies report antimicrobial activity (MIC = 8 µg/mL for S. aureus), while others show no effect due to batch-dependent purity or assay conditions . Resolution requires standardized protocols (e.g., CLSI guidelines).
Q. What strategies resolve discrepancies in reported biological activity data across studies?
Methodological Answer :
- Batch Analysis : Compare purity (via LC-MS), residual solvents, and stereochemical integrity.
- Assay Optimization : Use isogenic cell lines and controlled ROS levels to minimize variability in cytotoxicity studies .
- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259401) to identify outliers .
Q. How can computational modeling predict the compound’s reactivity in catalytic systems or protein binding?
Methodological Answer :
- DFT Calculations : Gaussian 16 (B3LYP/6-311+G(d,p)) models electrophilic attack sites (e.g., Cβ of the acrylate group) .
- Docking Studies : AutoDock Vina predicts binding to COX-2 (binding energy = −8.2 kcal/mol) via H-bonding with Arg120 and hydrophobic interactions with the bromophenyl group .
Validation : Correlate docking scores with experimental IC₅₀ values from enzyme inhibition assays.
Q. What crystallographic challenges arise during structure determination, and how are they addressed?
Methodological Answer :
Q. What are the limitations of current synthetic methods for chiral analogs of this compound?
Methodological Answer :
- Stereocontrol : Asymmetric Knoevenagel reactions using Cinchona alkaloid catalysts yield ≤60% enantiomeric excess (ee) .
- Resolution : Chiral HPLC (Chiralpak IA column) separates enantiomers but requires >100 mg scale for practical use.
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
